CCR3 antagonist 1
Overview
Description
CCR3 antagonist 1 is a potent antagonist of the chemokine receptor CCR3. This compound is primarily used in the research of inflammatory and immunologic diseases. The chemokine receptor CCR3 plays a pivotal role in the recruitment and activation of eosinophils, which are involved in various inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCR3 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not disclosed in public literature. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This would include the use of industrial reactors, purification systems, and quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
CCR3 antagonist 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the functional groups involved .
Scientific Research Applications
CCR3 antagonist 1 has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of CCR3 antagonists.
Biology: Employed in research to understand the role of CCR3 in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and immunologic diseases, such as asthma and allergic reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CCR3
Mechanism of Action
CCR3 antagonist 1 exerts its effects by binding to the chemokine receptor CCR3, thereby blocking the interaction between CCR3 and its ligands. This inhibition prevents the recruitment and activation of eosinophils, which are key players in inflammatory responses. The molecular targets involved include various chemokines that bind to CCR3, such as CCL11, CCL26, and CCL7 .
Comparison with Similar Compounds
Similar Compounds
SB328437: Another potent CCR3 antagonist, used in studies related to eosinophil recruitment and activation.
YM-344031: An orally active CCR3 antagonist, investigated for its potential in treating allergic inflammation.
Uniqueness
CCR3 antagonist 1 is unique in its high potency and selectivity for the CCR3 receptor. This makes it a valuable tool in research focused on understanding the specific role of CCR3 in various biological processes and diseases. Its effectiveness in blocking CCR3-mediated eosinophil recruitment and activation distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[2-[2-[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylamino]-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O4S2/c20-15-2-1-12(5-16(15)21)8-24-3-4-28-14(9-24)7-22-17(25)11-30-19-23-13(10-29-19)6-18(26)27/h1-2,5,10,14H,3-4,6-9,11H2,(H,22,25)(H,26,27)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXNXHODSIQDRT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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